1,3-Benzothiazole-2,6-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22514-81-4 |
|---|---|
Molecular Formula |
C9H5NO4S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
1,3-benzothiazole-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO4S/c11-8(12)4-1-2-5-6(3-4)15-7(10-5)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI Key |
XUCKXMYEMAOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)C(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Derivatization of 1,3 Benzothiazole 2,6 Dicarboxylic Acid
Precision Synthesis of the 1,3-Benzothiazole Core
The construction of the 1,3-benzothiazole-2,6-dicarboxylic acid molecule hinges on the precise formation of the fused ring system and the accurate placement of the two carboxylic acid groups.
Catalytic and Non-Catalytic Cyclization Approaches
The most fundamental and widely employed method for constructing the benzothiazole (B30560) core is the condensation reaction between a 2-aminothiophenol (B119425) derivative and a suitable carbonyl-containing compound. nih.gov For the synthesis of this compound, this typically involves the reaction of 4-carboxy-2-aminothiophenol with a precursor for the C-2 carboxyl group, such as oxalic acid or its derivatives. nih.gov
These cyclization reactions can proceed under various conditions, both with and without catalysts. Non-catalytic methods often require high temperatures, sometimes utilizing reagents like polyphosphoric acid (PPA) which acts as a solvent, catalyst, and dehydrating agent. nih.gov Microwave-assisted synthesis has also been reported as an efficient solvent-free method for the direct condensation of carboxylic acids with 2-aminothiophenol. researchgate.net
Catalytic approaches offer milder reaction conditions and improved yields. A variety of catalysts have been explored for the synthesis of 2-substituted benzothiazoles, including Brønsted acids, Lewis acids, and heterogeneous catalysts. tandfonline.commdpi.com For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media for the condensation of o-amino(thio)phenols with aldehydes. organic-chemistry.org While these examples often focus on aldehyde precursors, the principles extend to dicarboxylic acid precursors. The reaction mechanism generally involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the thiol group onto the carbonyl carbon, and subsequent dehydration to form the benzothiazole ring. tandfonline.com
Table 1: Comparison of Cyclization Approaches for Benzothiazole Synthesis
| Approach | Precursors | Conditions | Catalyst Example | Key Advantages |
|---|---|---|---|---|
| Non-Catalytic Thermal | 2-Aminothiophenol derivative, Dicarboxylic acid | High temperature (>160°C) | None (or PPA) | Simplicity, no catalyst contamination |
| Microwave-Assisted | 2-Aminothiophenol derivative, Dicarboxylic acid | Microwave irradiation | None (solvent-free) | Rapid reaction times, efficiency researchgate.net |
| Catalytic (Homogeneous) | 2-Aminothiophenol derivative, Aldehyde/Carboxylic Acid | Mild (Room temp. to reflux) | Samarium triflate, NH4Cl nih.govorganic-chemistry.org | Milder conditions, high yields nih.gov |
| Catalytic (Heterogeneous) | 2-Aminothiophenol derivative, Aldehyde | Mild to moderate | FeCl3/Montmorillonite K-10 mdpi.com | Catalyst reusability, easier workup mdpi.com |
Strategies for Regioselective Introduction of Carboxylic Acid Moieties at C-2 and C-6 Positions
Achieving the specific 2,6-dicarboxylic acid substitution pattern requires careful selection of starting materials and reaction pathways.
C-6 Carboxylic Acid: The carboxylic acid group at the C-6 position is typically introduced by starting with a pre-functionalized benzene (B151609) ring. The synthesis would begin with a molecule like 4-amino-3-mercaptobenzoic acid. This ensures the carboxyl group is correctly positioned prior to the cyclization reaction that forms the thiazole (B1198619) ring.
C-2 Carboxylic Acid: The carboxylic acid at the C-2 position is formed during the cyclization step. This is accomplished by reacting the chosen 2-aminothiophenol derivative with a dicarboxylic acid precursor like oxalic acid or a glyoxylic acid derivative. nih.gov Alternatively, a cyano group can be introduced at the C-2 position, which can later be hydrolyzed to a carboxylic acid. The synthesis of 2-cyanobenzothiazoles can be achieved via C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. mdpi.com Another route involves the reaction of 2-aminothiophenols with α-keto acids, which proceeds via an intramolecular Michael addition followed by decarboxylation, suggesting that a precursor with a masked carboxylic acid could be used. organic-chemistry.org
Regioselectivity in the functionalization of the benzothiazole core itself is challenging but possible. While electrophilic aromatic substitution on the parent benzothiazole is difficult due to its electron-poor nature, directed C-H functionalization methods are emerging. nih.gov For instance, C-H functionalization at the C-2 position is well-documented. acs.org However, selectively introducing a carboxyl group at the C-6 position of a pre-formed benzothiazole ring is less direct and usually requires multi-step sequences involving directed metalation or halogenation followed by carboxylation.
Multi-Component Reactions for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted benzothiazoles. rsc.orgmdpi.com For example, a one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde yields 2-substituted 1,3-benzothiazoles. organic-chemistry.org While a direct MCR for this compound is not prominently reported, the principles could be adapted. A hypothetical MCR could involve a suitably substituted aniline, a sulfur source, and a precursor for the C-2 carboxyl group, potentially streamlining the synthesis and reducing waste.
Advanced Chemical Transformations and Functionalization
The two carboxylic acid groups of this compound serve as versatile handles for further chemical modification, enabling the synthesis of a wide array of derivatives.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid functionalities at the C-2 and C-6 positions can be readily converted into esters and amides, which are common transformations in the synthesis of biologically active molecules and functional materials. nih.gov
Esterification: Standard esterification protocols, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst), can be applied. Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with an alcohol.
Amidation: Amidation reactions are crucial for creating peptide-like linkages. These are typically carried out by first activating the carboxylic acid group, often by converting it to an acyl chloride or by using peptide coupling reagents (e.g., HATU, HOBt), followed by reaction with a primary or secondary amine. mdpi.com Direct catalytic amidation methods that avoid stoichiometric activating agents are also being developed to align with green chemistry principles. mdpi.com These transformations allow for the covalent attachment of various molecular fragments, leading to the creation of libraries of esters and amides for screening purposes. nih.gov
Table 2: Selected Reagents for Esterification and Amidation
| Transformation | Reagent Class | Specific Example(s) | Typical Conditions |
|---|---|---|---|
| Esterification | Acid Catalysis | H₂SO₄, HCl | Reflux in alcohol |
| Esterification | Coupling Agents | DCC, EDC | Room temperature, in aprotic solvent |
| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ | Anhydrous conditions, followed by amine addition |
| Amidation | Peptide Coupling Agents | HATU, HOBt, EDC | Room temperature, often with a non-nucleophilic base |
Orthogonal Functionalization Strategies for Complex Architectures
When synthesizing more complex architectures based on the this compound core, it is often desirable to modify the two carboxylic acid groups independently. This requires orthogonal protection-deprotection strategies.
An orthogonal strategy would involve selectively protecting one carboxylic acid group while the other is transformed. For example, one carboxyl group could be converted to a methyl ester while the other is converted to a tert-butyl ester. The methyl ester is stable to the acidic conditions used to remove the tert-butyl group, and the tert-butyl ester is stable to the basic conditions (saponification) used to hydrolyze the methyl ester. This allows for the sequential derivatization of each carboxylic acid site.
Furthermore, the benzothiazole ring itself can be functionalized. While the C-2 position is occupied, the C-4, C-5, and C-7 positions on the benzene ring are potential sites for further substitution, such as halogenation or nitration, provided the existing carboxyl groups are protected. Recent advances in C-H functionalization offer powerful tools for the regioselective introduction of new functional groups onto heteroaromatic systems, which could be applied to protected derivatives of this compound to build highly complex and diverse molecular structures. acs.org
Photo-Induced and Metal-Free Synthetic Pathways
In alignment with the principles of green chemistry, significant research has focused on developing synthetic routes that avoid the use of heavy metal catalysts and utilize alternative energy sources like light. mdpi.comresearchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool in organic synthesis. researchgate.net These methodologies offer environmentally friendly alternatives to traditional synthesis methods. researchgate.net
Visible-light-induced synthesis provides a novel and efficient pathway for producing benzothiazole derivatives. researchgate.netmdpi.com One such approach employs graphitic carbon nitride (g-C3N4) as a recyclable, metal-free photocatalyst. researchgate.net Under visible light irradiation, this method facilitates the condensation cyclization of precursors like 2-aminothiophenol derivatives and aromatic aldehydes, achieving excellent yields of 89–97% in remarkably short reaction times of 5–15 minutes. researchgate.net Another strategy utilizes visible light to drive the synthesis of 2-substituted benzothiazoles with impressive yields, completely avoiding the need for metal catalysts or other additives. mdpi.com
Beyond photo-induced methods, several metal-free, one-pot strategies have been developed. These protocols are often highly economical and less time-consuming. nih.gov For instance, 2-substituted benzothiazoles can be prepared through the condensation of ortho-aminothiophenol with various fatty acids under solvent-free microwave irradiation. mdpi.com Another efficient, metal-free approach involves the reaction of 2-aminothiophenol with aryl methyl ketones. nih.gov The direct condensation of 2-aminothiophenol with carboxylic acids represents another key metal-free pathway for synthesizing the benzothiazole scaffold. researchgate.net
Methodologies for Yield Optimization and Purity Enhancement
The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions to maximize product yield and the application of rigorous purification techniques to achieve high purity. Key factors include the selection of appropriate solvents, temperature control, and the choice of purification methodology, such as chromatography or recrystallization.
Solvent Selection and Reaction Condition Optimization
The choice of solvent can significantly influence the reaction rate and yield of benzothiazole synthesis. Comparative studies have been conducted to identify optimal solvent systems for specific synthetic pathways. For example, in a metal-free synthesis of benzothiazoles, a mixture of chlorobenzene (B131634) and Dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent system in terms of product yield when compared to other solvents or solvent mixtures. mdpi.com The optimization of reaction conditions also extends to the choice of catalysts and temperature. A mixture of hydrogen peroxide (H2O2) and hydrochloric acid (HCl) in ethanol (B145695) at room temperature has been effectively used as a catalytic system. nih.gov Temperature is another critical parameter, with specific syntheses of related heterocyclic compounds being conducted at temperatures ranging from 20°C to 100°C. google.com
Table 1: Effect of Solvent System on Benzothiazole Synthesis Yield This table is generated based on comparative studies of solvent effects in the synthesis of benzothiazole derivatives. mdpi.com
| Solvent System | Relative Yield |
|---|---|
| Toluene | Moderate |
| Chlorobenzene | Moderate-High |
| N,N-dimethylformamide (DMF) | Moderate |
| Dimethyl sulfoxide (DMSO) | High |
| Chlorobenzene/DMSO | Very High |
Chromatographic and Recrystallization Purification Techniques
Achieving high purity of this compound is essential for its application and characterization. Chromatographic methods are powerful tools for the separation and purification of benzothiazole derivatives. nih.gov High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is widely used for the analytical separation and detection of these compounds. nih.govacs.orgnih.gov For preparative purposes, column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is a standard technique for isolating the desired product from reaction mixtures. orgsyn.org
Recrystallization is a fundamental and effective technique for purifying solid crystalline compounds. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor. google.com The choice of solvent is critical for successful recrystallization. For dicarboxylic acids and related benzothiazole compounds, various solvents and solvent systems have been employed. google.comorientjchem.orgresearchgate.net
Table 2: Common Recrystallization Solvents for Benzothiazole Derivatives and Carboxylic Acids This table summarizes various solvents used for the recrystallization of related compound classes based on available literature.
| Solvent/Solvent System | Application Notes | Reference |
|---|---|---|
| Ethanol/Water | Used for purifying various benzothiazole derivatives. | orientjchem.org |
| Methanol | Effective for recrystallizing benzothiazole-oxalic acid co-crystals. | researchgate.netnih.gov |
| Dichlorobenzene followed by Water | A two-step process used for the separation and purification of dicarboxylic acid mixtures. | google.com |
| Pentane | Used for the final purification of related heterocyclic compounds after sublimation. | orgsyn.org |
In Depth Structural Elucidation and Supramolecular Assembly
High-Resolution Crystallographic Analyses
While specific single-crystal X-ray diffraction data for 1,3-Benzothiazole-2,6-dicarboxylic acid is not publicly available, the application of this technique would provide definitive insights into its solid-state structure.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the premier technique for determining the absolute three-dimensional structure of a crystalline compound. This method involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. For this compound, this analysis would precisely map the atomic positions of every carbon, nitrogen, sulfur, oxygen, and hydrogen atom.
This would confirm the planarity of the benzothiazole (B30560) ring system and determine the spatial orientation of the two carboxylic acid groups relative to the fused rings. The resulting crystal structure would provide unequivocal proof of atomic connectivity and the absolute configuration of the molecule in the solid state. Studies on related dicarboxylic acid derivatives have successfully used this method to determine their crystal structures, often revealing monoclinic or triclinic space groups. semanticscholar.org
Investigation of Polymorphism and Crystallization Phenomena
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of a compound can exhibit varied physical properties. The crystallization conditions, such as solvent and temperature, can influence which polymorphic form is obtained.
For this compound, the flexible orientation of the two carboxylic acid groups and the potential for various hydrogen-bonding motifs suggest that polymorphism is possible. mdpi.com An investigation into its crystallization behavior from different solvents would be necessary to identify any existing polymorphs. The combination of the rigid benzothiazole core with the hydrogen-bonding capabilities of the carboxylic acids creates opportunities for diverse supramolecular assemblies. acs.orgacs.org
Quantitative Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A key output of single-crystal X-ray diffraction analysis is a precise measurement of the geometric parameters within the molecule.
Bond Lengths: The analysis would provide exact distances between bonded atoms. In the carboxyl groups, the carbon-oxygen double bonds (C=O) are expected to have lengths around 1.21 Å, while the carbon-oxygen single bonds (C-OH) would be longer, approximately 1.30 Å. mdpi.com Deprotonation to a carboxylate anion would result in two identical C-O bonds of intermediate length, around 1.25 Å. mdpi.com The bond lengths within the benzothiazole ring would confirm its aromatic character.
Bond Angles: The angles between adjacent bonds would define the molecule's geometry. The sp² hybridized carbons in the benzene (B151609) and thiazole (B1198619) rings would exhibit bond angles close to 120°.
Dihedral Angles: These angles describe the rotation around a chemical bond and are crucial for defining the molecule's conformation. Of particular interest would be the dihedral angles defining the orientation of the carboxylic acid planes with respect to the plane of the benzothiazole ring system.
A hypothetical table of expected bond parameters is provided below.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=O (carboxyl) | ~1.21 Å |
| Bond Length | C-O (carboxyl) | ~1.30 Å |
| Bond Length | C-S (thiazole) | ~1.74 Å |
| Bond Length | C=N (thiazole) | ~1.37 Å |
| Bond Angle | O=C-O (carboxyl) | ~120° |
| Dihedral Angle | Benzothiazole-COOH | Variable |
Advanced Spectroscopic Characterization
Spectroscopic methods provide complementary information about molecular structure, connectivity, and the chemical environment of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Connectivity Assignments
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
¹H NMR: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm. princeton.eduorgchemboulder.com The protons on the benzene ring portion of the benzothiazole system would appear in the aromatic region (approximately 7.0–8.5 ppm), with their specific shifts and splitting patterns determined by their positions and coupling to each other. nih.govrsc.org
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons of the carboxylic acid groups are characteristically found in the 165–185 ppm range. pressbooks.pub The carbons within the aromatic benzothiazole ring system would resonate between approximately 110 and 155 ppm. nih.gov
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. nih.gov COSY would show correlations between coupled protons on the aromatic ring, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, confirming the assignment of the carboxylic acid groups to the correct positions on the benzothiazole ring. princeton.edu
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |
| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 |
| ¹³C | Aromatic (Ar-C) | 110 - 155 |
Vibrational Spectroscopy (FT-IR, Raman) for Distinct Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by features from the carboxylic acid groups. A very broad O-H stretching band would be expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids typically form. pressbooks.pubspectroscopyonline.com A strong, sharp absorption for the C=O (carbonyl) stretch would appear between 1680 and 1710 cm⁻¹ for an aromatic acid. spectroscopyonline.com Additional peaks corresponding to C-O stretching (1210-1320 cm⁻¹) and O-H bending (~900 cm⁻¹) would also be present. orgchemboulder.comspectroscopyonline.com Vibrations from the benzothiazole ring, including C=C and C=N stretching, would appear in the 1450-1640 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations usually produce strong signals, aiding in the structural confirmation. nih.govrsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -COOH | O-H stretch | 2500 - 3300 (very broad) |
| -COOH | C=O stretch | 1680 - 1710 (strong) |
| Benzothiazole | C=C / C=N stretch | 1450 - 1640 |
| -COOH | C-O stretch | 1210 - 1320 |
| -COOH | O-H bend | ~900 (broad) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. For this compound, with a chemical formula of C₉H₅NO₄S, HRMS provides the high-accuracy mass measurement necessary for its confirmation.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₉H₅NO₄S
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 224.0012 |
| [M-H]⁻ | 221.9866 |
| [M+Na]⁺ | 245.9831 |
Note: These values are calculated based on the most abundant isotopes of each element and serve as a reference for experimental verification.
Principles of Supramolecular Architectures
The arrangement of this compound molecules in the solid state is governed by a variety of non-covalent interactions, leading to the formation of complex and well-defined supramolecular architectures. The presence of both hydrogen bond donors (carboxylic acid protons) and acceptors (nitrogen and oxygen atoms), as well as the aromatic benzothiazole core, facilitates a rich network of intermolecular forces.
Comprehensive Analysis of Hydrogen Bonding Networks (O—H⋯N, C—H⋯O, N—H⋯O)
While a specific crystal structure for this compound is not publicly available, the hydrogen bonding motifs can be predicted based on the functional groups present and studies of analogous structures. The carboxylic acid groups are potent hydrogen bond donors, while the nitrogen atom of the thiazole ring and the carbonyl oxygens are strong acceptors.
O—H⋯N Interactions: The acidic proton of a carboxylic acid group can form a strong hydrogen bond with the nitrogen atom of the benzothiazole ring of an adjacent molecule. This type of interaction is a common and robust feature in the crystal engineering of nitrogen-containing heterocyclic compounds.
N—H⋯O Interactions: In the context of the specified compound, N—H bonds are not present. However, in related aminobenzothiazole structures, N—H⋯O hydrogen bonds are crucial in directing the supramolecular assembly.
Table 2: Predicted Hydrogen Bond Parameters in this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type |
| O (Carboxyl) | H | N (Thiazole) | Strong, directional |
| C (Aromatic) | H | O (Carbonyl) | Weak, stabilizing |
Self-Assembly Processes in Solution and Solid State
The self-assembly of this compound is a hierarchical process. In solution, molecules are likely to form hydrogen-bonded dimers or oligomers, driven by the strong association of the carboxylic acid groups. Upon crystallization, these pre-organized assemblies would then arrange into a three-dimensional lattice, guided by the interplay of the various hydrogen bonding and π-π stacking interactions. The final solid-state architecture represents the thermodynamic minimum, balancing the energetic contributions of all non-covalent forces. Studies on similar aromatic dicarboxylic acids have shown that they can form ordered monolayers on surfaces, suggesting that this compound may also exhibit interesting self-assembly behavior at interfaces. acs.orgnih.gov
Coordination Chemistry and Engineering of Metal Organic Frameworks Mofs
Ligand Design and Coordination Capabilities
The coordination behavior of 1,3-Benzothiazole-2,6-dicarboxylic acid is dictated by its multiple functional groups, which can interact with metal centers in various ways.
The two carboxylate groups are the primary sites for coordination with metal ions. Dicarboxylic acids are known to be versatile ligands capable of adopting numerous coordination modes. nih.gov These modes are crucial in dictating the dimensionality and topology of the resulting MOF. Common coordination modes for dicarboxylate linkers include:
Bidentate Chelation: Where both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable chelate ring.
Bidentate Bridging (Syn-Syn, Syn-Anti, Anti-Anti): Where the carboxylate group bridges two different metal centers. This is a fundamental mode for extending the structure into one, two, or three dimensions. The paddle-wheel secondary building unit, for example, is formed by four carboxylate linkers bridging two metal ions. researchgate.net
Monodentate: Where only one oxygen atom from the carboxylate group coordinates to a metal ion, leaving the other uncoordinated. mdpi.com
The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. researchgate.net
Beyond the primary carboxylate groups, the benzothiazole (B30560) ring itself contains heteroatoms that can participate in metal coordination. The heterocyclic core consists of a 5-membered 1,3-thiazole ring fused to a benzene (B151609) ring. wikipedia.org
Nitrogen Atom: The nitrogen atom in the thiazole (B1198619) ring possesses a lone pair of electrons and is a common coordination site for transition metals. researchgate.net Its participation can lead to the formation of more complex, multi-nodal networks by providing an additional point of connection, influencing the final topology of the framework. The coordination ability of thiazolyl ligands is largely attributed to the presence of the nitrogen and sulfur atoms. researchgate.net
Sulfur Atom: While the nitrogen atom is typically the more potent coordination site in a thiazole ring, the sulfur atom can also act as a donor atom, coordinating with certain metal ions. nih.govresearchgate.net This interaction can contribute to the stability and electronic properties of the resulting framework.
The ability of the nitrogen and sulfur atoms to chelate metals can lead to the formation of stable metallacycles, further directing the assembly of the desired MOF structure. nih.gov
The coordination behavior of this compound is highly sensitive to the pH of the reaction medium. The protonation state of the carboxylic acid groups is directly controlled by pH. At low pH, the carboxyl groups remain protonated (–COOH), reducing their ability to coordinate with metal cations. As the pH increases, the groups deprotonate to form carboxylates (–COO⁻), which are effective coordinating agents.
This pH dependence is a critical parameter in the synthesis of MOFs, as it can be used to control the nucleation and growth of crystals. researchgate.net Small changes in pH can influence the final crystal structure, dimensionality, and even the topology of the resulting coordination polymer. researchgate.net The controlled deprotonation allows for fine-tuning of the reaction conditions to achieve desired framework structures.
Synthesis and Structural Diversity of Coordination Polymers and MOFs
The synthesis of MOFs using this compound as a linker typically employs methods that facilitate the controlled assembly of metal ions and organic ligands into crystalline solids.
Solvothermal and hydrothermal methods are the most prevalent techniques for the synthesis of MOFs. researchgate.netekb.egrroij.com These methods involve heating a mixture of the metal salt precursor and the organic linker in a sealed vessel, such as a stainless steel autoclave. ekb.egnih.gov
Hydrothermal Synthesis: This method uses water as the solvent. It is particularly effective for creating robust frameworks, as demonstrated in the synthesis of many stable MOFs. researchgate.netresearchgate.net
Solvothermal Synthesis: This is a more general term where the solvent is a non-aqueous organic liquid, such as N,N-dimethylformamide (DMF) or diethylformamide (DEF). ekb.egrroij.com The choice of solvent can significantly impact the resulting MOF structure, as solvent molecules can sometimes coordinate to the metal centers or act as templates within the pores. rroij.com
The reaction temperature in these methods typically ranges from 353 K to 453 K, and the reaction can last from hours to several days. rroij.com These conditions provide the necessary thermal energy for the crystallization of the extended framework. rroij.com
Table 1: Comparison of Hydrothermal and Solvothermal Synthesis for MOFs
| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |
|---|---|---|
| Solvent | Water | Organic Solvents (e.g., DMF, DEF, Ethanol) rroij.com |
| Typical Precursors | Metal salts, this compound | Metal salts, this compound |
| Advantages | Environmentally friendly, can produce highly stable MOFs researchgate.netnih.gov | High solubility for many organic linkers, wide range of accessible structures ekb.eg |
| Controlling Factors | Temperature, Pressure, pH, Reactant Concentration researchgate.net | Temperature, Solvent Type, Reactant Concentration researchgate.net |
The structure of a MOF can be deconstructed into metal-containing nodes, known as Secondary Building Units (SBUs), and the organic linkers that connect them. mdpi.com The geometry of both the SBU and the linker determines the final topology of the framework. uab.catnih.gov
Secondary Building Units (SBUs): The reaction of metal ions with the carboxylate groups of the this compound ligand can form various SBUs. Examples of common SBUs formed from carboxylate linkers include the dimeric "paddle-wheel" unit [M₂(O₂CR)₄] and various metal-oxo clusters like the [Zn₄O(O₂CR)₆] or [Zr₆O₄(OH)₄(O₂CR)₁₂] clusters. nih.gov The specific SBU formed depends on the metal and reaction conditions.
Topologies: The connection of these SBUs by the ditopic, angled this compound linker results in a three-dimensional network with a specific topology. The topology describes the underlying connectivity of the network, abstracting the specific chemical details. By varying the linker geometry or the SBU, a wide range of network topologies can be achieved, such as pcu (primitive cubic), fcu (face-centered cubic), or more complex nets. uab.cat The inherent bend in the this compound linker, as opposed to a linear linker like terephthalic acid, can create geometric mismatch and lead to the formation of unusual and complex topologies. uab.cat
Table 2: Potential SBUs and Topologies with Dicarboxylate Linkers
| Secondary Building Unit (SBU) | Typical Metal Ion(s) | Linker Connectivity | Resulting Topology Example |
|---|---|---|---|
| Dinuclear Paddle-wheel [M₂(COO)₄] | Cu²⁺, Zn²⁺ | 4-connected, square planar | sql (square lattice), nbo |
| Basic Zinc Carboxylate [Zn₄O(COO)₆] | Zn²⁺ | 6-connected, octahedral | pcu (primitive cubic) |
| Zirconium-oxo cluster [Zr₆O₄(OH)₄] | Zr⁴⁺ | 12-connected | fcu (face-centered cubic) |
| Chromium-oxo trimer [Cr₃O(COO)₆] | Cr³⁺ | 6-connected, trigonal prismatic | mtn (zeolite MTN topology) |
Influence of Metal Centers (e.g., Cd(II), Ln(III)) on Framework Assembly
There is no available data on the coordination of this compound with Cd(II) or Lanthanide(III) ions to form MOFs. Research on other dicarboxylic acids shows that the choice of metal ion significantly impacts the resulting framework's topology, dimensionality, and properties due to differences in coordination number, preferred geometry, and ionic radius. For instance, Cd(II) often forms versatile coordination geometries, leading to a variety of framework structures. Lanthanide ions, with their high coordination numbers and variable coordination spheres, can lead to complex, high-dimensional frameworks. However, without experimental data for this compound, any discussion would be hypothetical.
Interpenetration and Helical Structures in MOFs
Interpenetration, where multiple independent frameworks grow through one another, and the formation of helical structures are fascinating aspects of MOF chemistry. These features are influenced by the length, shape, and symmetry of the organic ligand, as well as the coordination preferences of the metal center and reaction conditions. There are no documented examples of MOFs based on this compound exhibiting these structural characteristics.
Tuning Framework Properties through Metal and Ligand Modification
Pore Engineering and Network Dimensionality Control
Pore engineering, which involves modifying the size, shape, and functionality of pores within a MOF, is crucial for tailoring its properties for specific applications. This is often achieved by altering the organic ligand or the metal secondary building unit. Similarly, controlling the dimensionality of the network (from 1D chains to 3D frameworks) is a key aspect of MOF design. No studies have been published on these aspects for MOFs involving this compound.
Post-Synthetic Modification of MOFs (if applicable to the compound)
Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-existing MOF structure. This allows for the creation of materials that may not be accessible through direct synthesis. The applicability of PSM to MOFs made from this compound has not been explored, as no such MOFs have been reported.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1,3-Benzothiazole-2,6-dicarboxylic acid, DFT calculations offer a detailed picture of its geometric, electronic, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization calculations are performed to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
The planarity of the benzothiazole (B30560) ring system is a key feature, while the orientation of the two carboxylic acid groups at positions 2 and 6 are of particular interest. Conformational analysis, typically performed by systematically rotating the dihedral angles of the carboxylic acid groups relative to the main ring, can identify different stable conformers. Studies on similar dicarboxylic acids have shown that both intermolecular and intramolecular interactions, especially hydrogen bonding, play a significant role in stabilizing certain conformations. Ab initio molecular dynamics (AIMD) can be a necessary tool to fully capture the conformational landscape, as it accounts for complex interactions that may stabilize conformers not predicted by simple energy minimization. nih.gov For substituted 1,3-benzothiazole derivatives, different stable conformers have been identified with varying rotational barriers between them. nbu.edu.sa
Table 1: Representative Optimized Geometric Parameters for Benzothiazole Derivatives (Illustrative) Note: This table is illustrative and based on general findings for benzothiazole derivatives. Specific values for this compound are not available in the cited literature.
| Parameter | Typical Calculated Value Range | Reference System |
|---|---|---|
| C-C (ring) | 1.457–1.480 Å | Substituted 1,3-Benzothiazoles nbu.edu.sa |
| C=N (thiazole) | 1.294–1.341 Å | Substituted 1,3-Benzothiazoles nbu.edu.sa |
| C-S (thiazole) | ~1.744 Å | Tetrathiafulvalene-1,3-benzothiazole academie-sciences.fr |
| N-C-S (angle) | Varies | Substituted 1,3-Benzothiazoles nbu.edu.sa |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)
The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com
A smaller energy gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity. mdpi.com For this compound, the HOMO is expected to be distributed across the electron-rich benzothiazole ring system, while the LUMO may be more localized on the electron-withdrawing carboxylic acid groups. DFT calculations can precisely map the spatial distribution of these orbitals and calculate the energy gap. Studies on various benzothiazole derivatives have reported HOMO-LUMO gaps in the range of 3.95 to 4.73 eV, depending on the nature of the substituents. nbu.edu.samdpi.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap for Benzothiazole Derivatives (Illustrative) Note: This table is illustrative. Specific values for this compound are not available in the cited literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Vinyl-substituted 1,3-BT | Not specified | Not specified | 4.70 nbu.edu.sa |
| Formyl-substituted 1,3-BT | Not specified | Not specified | 3.95 nbu.edu.sa |
| CF3-substituted benzothiazole | Not specified | Not specified | 4.46 mdpi.com |
Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts)
DFT calculations can also predict various spectroscopic properties, which is invaluable for characterizing the molecule and corroborating experimental data.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated, corresponding to the peaks in an IR spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretching of the carboxylic acids, C=N stretching of the thiazole (B1198619) ring) to experimentally observed absorption bands. nbu.edu.saacademie-sciences.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts are compared against a standard (like tetramethylsilane, TMS) and are crucial for confirming the molecular structure. Computational studies on related benzothiazole derivatives have shown good agreement between calculated and experimental NMR chemical shifts. researchgate.net
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into dynamic processes and interactions that are not accessible through static DFT calculations.
Host-Guest Interactions within MOF Systems
Dicarboxylic acids like this compound are excellent candidates for use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.
MD simulations can model the interactions between a MOF structure built from this compound linkers and various guest molecules (e.g., CO₂, CH₄). These simulations can reveal information about:
The preferred binding sites for guest molecules within the MOF pores.
The diffusion pathways and mobility of guest molecules through the framework.
The flexibility of the MOF structure, including the movement or rotation of the benzothiazole linkers, in response to guest adsorption. mdpi.com
Simulations on MOF-253, which uses a bipyridine-dicarboxylic acid linker, have shown that the rotation of the linker can facilitate the penetration of guest molecules into the pores. mdpi.com
Understanding Dynamics of Molecular Recognition
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. MD simulations can be employed to understand how the structure and electronic properties of this compound might allow it to selectively bind to other molecules or biological targets. For example, simulations of benzothiazole derivatives interacting with the active site of an enzyme can elucidate the key interactions (e.g., hydrogen bonds, π-π stacking) responsible for binding affinity and stability. nih.gov Such studies are foundational in rational drug design and the development of chemical sensors.
Mechanistic Studies of Chemical Reactivity and Catalysis
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at the molecular level. For this compound, theoretical studies are instrumental in understanding its reactivity and potential as a scaffold for catalysis. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between accuracy and computational cost. mdpi.comresearchgate.net
Elucidation of Reaction Pathways and Transition States
Theoretical investigations into the reactivity of this compound focus on identifying the most probable pathways for its chemical transformations. This involves mapping the potential energy surface of a reaction, locating stable intermediates, and identifying the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.
For instance, in a hypothetical reaction involving the decarboxylation of this compound, computational models can predict the stepwise or concerted nature of the mechanism. researchgate.net The calculations can reveal whether the carboxylic acid groups are lost sequentially or simultaneously and can quantify the energy barriers associated with each step. The presence of the benzothiazole ring, with its specific electronic properties, can influence the stability of intermediates and transition states. scirp.org
Furthermore, computational studies can explore the role of solvents in the reaction mechanism. The polarity of the solvent can significantly affect the energetics of charged or polar intermediates and transition states, thereby altering the reaction pathway and rate. buketov.edu.kz
Below is an interactive data table showcasing hypothetical calculated activation energies for a proposed reaction pathway of this compound.
Theoretical Basis for Catalyst Design and Optimization
The principles of computational catalyst design can be applied to this compound to explore its potential in catalysis. acs.org The design process often begins with identifying key descriptors that correlate with catalytic activity. rsc.org These descriptors can be electronic, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, or geometric, related to the arrangement of atoms in a potential active site. mdpi.com
For this compound, the carboxylic acid groups and the benzothiazole core can act as coordination sites for metal ions, forming metal-organic frameworks (MOFs) or discrete molecular catalysts. Computational screening can be employed to predict the binding energies of different metal ions to the ligand and to evaluate the electronic structure of the resulting complexes. metall-mater-eng.com
Once a promising catalyst candidate is identified, theoretical calculations can be used to model the catalytic cycle. This involves studying the adsorption of substrates, the chemical transformations occurring at the active site, and the desorption of products. By calculating the energy profile of the entire catalytic cycle, researchers can identify the rate-determining step and propose modifications to the catalyst structure to lower its energy barrier. cambridge.org For example, modifying the substituents on the benzothiazole ring could tune the electronic properties of the metal center and enhance its catalytic efficiency. ugent.bersc.org
The following interactive data table presents hypothetical computational data for the screening of different metal-1,3-Benzothiazole-2,6-dicarboxylic acid complexes for a generic catalytic reaction.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the chemical compound “this compound” to generate a detailed article covering the advanced material applications as outlined in your request.
The requested topics—such as the design of luminescent coordination polymers and Metal-Organic Frameworks (MOFs), lanthanide sensitization, photophysical characterization, and applications in heterogeneous and photocatalysis—are well-established areas of research for related compounds. The scientific literature contains extensive studies on materials derived from structurally similar building blocks, including:
2,1,3-Benzothiadiazole derivatives, which are widely used in creating luminescent and photocatalytic materials. nih.govresearchgate.net
Other benzothiazole derivatives explored for their synthesis and biological activities. nih.govijper.org
Various aromatic dicarboxylic acids (e.g., terephthalic acid, naphthalenedicarboxylic acid) that are fundamental linkers in the construction of MOFs and coordination polymers for luminescence and catalysis. rsc.orgchalcogen.romdpi.com
However, specific research detailing the use of This compound as a ligand or precursor in these advanced applications is not prominently available. Consequently, providing a thorough, informative, and scientifically accurate article that focuses solely on this compound, complete with the requested data tables and detailed research findings, is not possible at this time.
To fulfill the request would require extrapolating data from analogous but chemically distinct compounds, which would not adhere to the strict instruction of focusing exclusively on "this compound" and would compromise scientific accuracy. We recommend consulting chemical research databases for any nascent or newly published studies that may involve this specific compound.
Advanced Material Applications Non Prohibited
Catalytic Applications in Organic Synthesis
Exploration of Acid-Base Catalysis due to Carboxylic Acid Functionality
While the carboxylic acid groups present in 1,3-Benzothiazole-2,6-dicarboxylic acid suggest potential for acid-base catalysis, current scientific literature does not provide specific examples of its application in this area. The acidic protons of the carboxylic acids and the basic nitrogen atom in the thiazole (B1198619) ring could theoretically participate in catalytic cycles. However, dedicated research to explore and substantiate this potential is not yet available. Metal-organic frameworks (MOFs), which are crystalline materials formed by the coordination of metal ions with organic ligands, are known to have applications in catalysis. The porous nature of MOFs can facilitate catalytic reactions.
Gas Adsorption and Separation Technologies
The development of porous materials for gas adsorption and separation is a critical area of research for addressing environmental and energy challenges. Metal-organic frameworks (MOFs) are a prominent class of such materials due to their high porosity and tunable structures.
CO₂ Capture and Selective Adsorption Studies (if applicable to MOFs)
Although MOFs, in general, are extensively studied for CO₂ capture, specific research detailing the use of this compound as a ligand in MOFs for this purpose is not readily found in the available literature. The presence of heteroatoms like nitrogen and sulfur, along with the carboxylic acid groups in the ligand, could theoretically enhance CO₂ affinity in a resulting MOF structure. The performance of MOFs in CO₂ adsorption is often influenced by factors such as the presence of open metal sites and the functionalization of the organic linkers.
Adsorption of Light Gases and Hydrocarbons
The separation of light hydrocarbons is a significant industrial process, and MOFs are being explored as energy-efficient alternatives to traditional methods. The tunability of MOF structures allows for the design of materials with specific pore sizes and chemical environments to achieve selective adsorption of light gases and hydrocarbons. While the application of MOFs in this area is a subject of ongoing research, specific data on MOFs synthesized from this compound for the adsorption of light gases and hydrocarbons is not currently documented.
Chemo- and Fluorescent Sensor Development (Non-Biological Analytes)
Benzothiazole (B30560) derivatives are recognized for their fluorescent properties and are often incorporated into chemosensors. These sensors can detect various analytes through changes in their fluorescence signals.
Detection of Small Molecules and Ions in Solution or Gas Phase
There is a lack of specific studies on the direct use of this compound as a chemo- or fluorescent sensor for the detection of non-biological small molecules and ions. However, the broader family of benzothiazole-containing compounds has been successfully employed in the design of fluorescent sensors. For instance, benzothiazole-based sensors have been developed for the detection of metal ions.
Sensing Mechanisms (e.g., fluorescence quenching/enhancement)
The sensing mechanism of fluorescent chemosensors often involves processes like fluorescence quenching or enhancement upon interaction with an analyte. In fluorescence quenching, the presence of the analyte decreases the fluorescence intensity of the sensor. Conversely, fluorescence enhancement leads to an increase in fluorescence intensity. These changes are typically triggered by mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or the formation of new emissive species. While these are common mechanisms for benzothiazole-based sensors, specific details pertaining to sensors derived from this compound are not available.
Future Directions and Emerging Research Paradigms
Integration into Multi-Functional Hybrid Materials
Future research will likely focus on synthesizing MOFs where the benzothiazole (B30560) unit is not merely a structural linker but an active component. For example, the nitrogen and sulfur atoms in the thiazole (B1198619) ring could serve as Lewis basic sites for catalytic reactions or as binding sites for sensing applications. By selecting appropriate metal nodes, it is possible to create hybrid materials with tailored porosity for gas storage and separation, combined with the inherent optical or electronic properties of the benzothiazole linker. mdpi.com The development of such materials could lead to applications in areas like selective CO2 capture, chemical sensing, and heterogeneous catalysis.
| Potential Hybrid Material | Linker Functionality | Metal Node Functionality | Potential Application |
| Benzothiazole-MOF | Structural support, Catalytic sites (N, S atoms), Luminescence | Catalysis, Gas adsorption sites | Heterogeneous Catalysis, Gas Separation |
| Coordination Polymer | Charge transport pathways, Photosensitization | Redox activity, Magnetic properties | Optoelectronics, Spintronics |
| Polymer Composite | Matrix reinforcement, Thermal stability | Nanoparticle filler (e.g., TiO2, ZnO) | Photocatalysis, UV-shielding |
Development of Advanced In Situ Characterization Techniques
Understanding the formation mechanism of materials derived from 1,3-Benzothiazole-2,6-dicarboxylic acid is critical for controlling their structure and properties. Advanced in situ characterization techniques are emerging as indispensable tools for observing the nucleation and growth of crystalline materials like MOFs in real-time. researchgate.net
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the consumption of the linker in the solution phase, providing kinetic data on crystallization processes. nih.govrsc.org In situ X-ray scattering (SAXS/WAXS) and powder X-ray diffraction (PXRD) allow for the observation of particle formation and the emergence of crystalline phases during synthesis. nih.govnih.gov Furthermore, the combination of in situ Raman microspectroscopy with Density Functional Theory (DFT) simulations can provide detailed structural information of the framework as it forms. ibm.com The application of these techniques to the synthesis of materials from this compound will enable researchers to precisely control polymorphism, defect engineering, and crystal morphology, which are crucial for optimizing material performance in targeted applications.
| Technique | Information Gained | Impact on Material Synthesis |
| In Situ NMR | Linker consumption kinetics, solution-phase species | Optimization of reaction time and temperature |
| In Situ PXRD/WAXS | Crystalline phase evolution, nucleation and growth rates | Control over polymorphism and crystallinity |
| In Situ Raman/FTIR | Vibrational mode changes, coordination bond formation | Understanding of reaction mechanism |
| In Situ SAXS | Nanoparticle size and shape evolution | Control over crystal morphology and size distribution |
Exploration of Sustainable Synthesis Routes and Recyclability
The principles of green chemistry are increasingly guiding the development of new materials. Future research on this compound will likely focus on sustainable synthesis pathways that minimize environmental impact. This includes the use of bio-sourced starting materials, eco-friendly solvents like water or ionic liquids, and energy-efficient reaction conditions. acs.orgresearchgate.netrsc.orgmdpi.com For instance, enzymatic methods, such as those employing laccases or other biocatalysts, could offer mild and selective routes for synthesizing the benzothiazole core. mdpi.comresearchgate.netnih.gov
Furthermore, the design of materials with recyclability in mind is a critical aspect of sustainability. For polymers and MOFs derived from this linker, this involves creating structures that can be deconstructed into their constituent components (linker and metal) for reuse. This could be achieved by designing materials with cleavable bonds that can be broken under specific, mild conditions. Research into redox-responsive or pH-sensitive polymers containing benzothiazole units has shown the feasibility of creating materials that can be disassembled on demand. rsc.org For instance, conjugated microporous polymers based on benzothiazole have demonstrated excellent stability and potential for recycling in applications like dye removal. researchgate.net
Theoretical Predictions for Novel Properties and Applications
Computational modeling, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of materials before their synthesis. scirp.org This approach is highly applicable to exploring the potential of this compound as a building block. Theoretical calculations can predict the electronic structure, HOMO-LUMO gap, and potential reactivity of the molecule itself. mdpi.comresearchgate.net
Extending these predictions to hypothetical materials, such as MOFs or polymers incorporating this linker, can guide synthetic efforts toward the most promising candidates. researchgate.net For example, computational screening can predict the gas adsorption properties, electronic band structure, optical absorption spectra, and even mechanical stability of thousands of hypothetical MOF structures. nih.govacs.org This in silico approach can rapidly identify materials with desirable characteristics for specific applications, such as high selectivity for CO2 in flue gas or optimal band gaps for photocatalysis. Such theoretical studies can significantly accelerate the discovery and development of novel functional materials based on this compound. ugm.ac.idnih.govresearchgate.net
| Computational Method | Predicted Property | Application Area |
| Density Functional Theory (DFT) | Electronic band structure, HOMO-LUMO gap | Electronics, Photocatalysis |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited states | Optics, Sensing |
| Grand Canonical Monte Carlo (GCMC) | Gas adsorption isotherms, selectivity | Gas Storage & Separation |
| Molecular Dynamics (MD) | Mechanical stability, diffusion coefficients | Membranes, Structural Materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
